molecular formula C12H12N2O2S B7342934 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide

5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide

Cat. No. B7342934
M. Wt: 248.30 g/mol
InChI Key: GDAQPEOESUVNTH-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which can have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide involves the inhibition of this compound, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of this compound leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. The activation of cannabinoid receptors can have various biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the activation of cannabinoid receptors in the body. The activation of cannabinoid receptors can have various effects, including pain relief, anti-inflammatory effects, and neuroprotection. This compound has been shown to be effective in preclinical models of pain, inflammation, anxiety, depression, and addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide in lab experiments is its potency and selectivity as an this compound inhibitor. This compound has been extensively studied and optimized, and it has been shown to be a highly effective tool compound for studying the role of endocannabinoids in various biological processes. However, one of the limitations of using this compound is its potential to interact with other enzymes and receptors in the body, which can lead to off-target effects.

Future Directions

There are several future directions for the research on 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide. One of the areas of research is the development of more potent and selective this compound inhibitors. Another area of research is the study of the role of endocannabinoids in various disease states, including pain, inflammation, anxiety, depression, and addiction. Additionally, the potential therapeutic applications of this compound inhibitors, including this compound, are also being explored.

Synthesis Methods

The synthesis of 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide is a complex process that involves several steps. The initial step involves the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis of this compound has been extensively studied and optimized, and several different methods have been reported in the literature.

Scientific Research Applications

The primary application of 5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide is in the field of scientific research. It has been used extensively as a tool compound to study the role of endocannabinoids in various biological processes. The inhibition of this compound by this compound leads to an increase in the levels of endocannabinoids, which can have various biochemical and physiological effects. This compound has been used to study the role of endocannabinoids in pain, inflammation, anxiety, depression, and addiction.

properties

IUPAC Name

5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-11(13-6-16-7)12(15)14-10-4-9(10)8-2-3-17-5-8/h2-3,5-6,9-10H,4H2,1H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAQPEOESUVNTH-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)NC2CC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CO1)C(=O)N[C@@H]2C[C@H]2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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